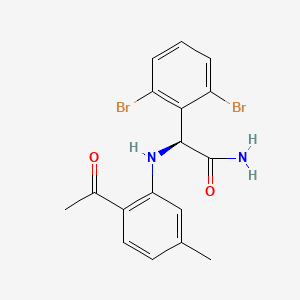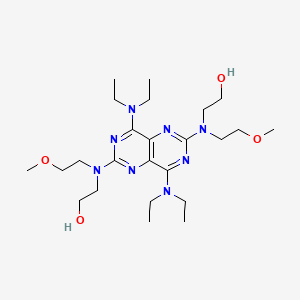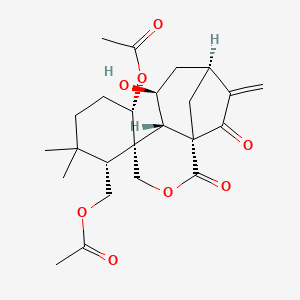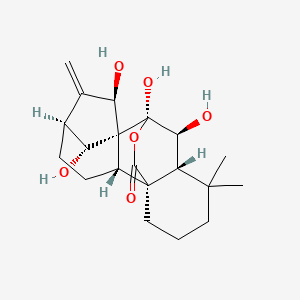![molecular formula C31H38N2O3S3 B1678842 benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate CAS No. 135949-60-9](/img/structure/B1678842.png)
benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Overview
Description
RB101 is a synthetic organic compound known for its role as an enkephalinase inhibitor. It is a prodrug that, once inside the brain, splits at the disulfide bond to form two selective enzyme inhibitors. The chemical formula of RB101 is C31H38N2O3S3, and its molar mass is 582.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RB101 involves several steps, starting with the preparation of the key intermediates. The process typically includes the formation of disulfide bonds and the coupling of amino acid derivatives. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product.
Formation of Disulfide Bonds: The initial step involves the formation of disulfide bonds between the amino acid derivatives. This is achieved by reacting the thiol groups with an oxidizing agent under controlled conditions.
Coupling of Amino Acid Derivatives: The next step involves the coupling of the amino acid derivatives to form the final product. This is typically done using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of RB101 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
RB101 undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in RB101 can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups under reducing conditions.
Substitution: The amino groups in RB101 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and iodine (I2) are commonly used oxidizing agents for the formation of disulfide bonds.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents for the cleavage of disulfide bonds.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the coupling of amino acid derivatives.
Major Products Formed
The major products formed from the reactions of RB101 include the corresponding disulfide and thiol derivatives, as well as various substituted products depending on the reagents used.
Scientific Research Applications
RB101 has a wide range of scientific research applications, including:
Chemistry: RB101 is used as a tool to study the inhibition of enkephalinase enzymes and the resulting effects on opioid peptide levels.
Biology: RB101 is used to investigate the role of enkephalins in various biological processes, including pain modulation and mood regulation.
Medicine: RB101 has potential therapeutic applications in the treatment of pain, anxiety, and depression.
Industry: RB101 is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
It does so by splitting at the disulfide bond once inside the brain, forming two selective enzyme inhibitors that block both types of the zinc-metallopeptidase enkephalinase enzymes . This inhibition leads to a buildup of enkephalins, which act primarily at the delta opioid receptor and to some extent at the mu opioid receptor . The resulting effects include analgesia, anxiolysis, and antidepressant effects .
Comparison with Similar Compounds
RB101 is unique in its ability to enter the brain and inhibit both types of enkephalinase enzymes. Similar compounds include:
Racecadotril: Unlike RB101, racecadotril only acts peripherally and has antidiarrheal effects.
Proglumide: Proglumide is a cholecystokinin antagonist that is strongly synergistic with RB101.
RB101’s ability to inhibit the breakdown of endogenous opioid peptides without causing dependence or tolerance makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
135949-60-9 |
|---|---|
Molecular Formula |
C31H38N2O3S3 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C31H38N2O3S3/c1-37-18-17-28(32)23-39-38-22-27(19-24-11-5-2-6-12-24)30(34)33-29(20-25-13-7-3-8-14-25)31(35)36-21-26-15-9-4-10-16-26/h2-16,27-29H,17-23,32H2,1H3,(H,33,34)/t27?,28-,29-/m0/s1 |
InChI Key |
QXXMSEVVNUSHKJ-KEKPXRHTSA-N |
SMILES |
CSCCC(CSSCC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N |
Isomeric SMILES |
CSCC[C@@H](CSSCC(CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N |
Canonical SMILES |
CSCCC(CSSCC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-benzyl-3-((2-amino-4-methylthio)butyl dithio)-1-oxopropyl)phenylalanine benzyl ester RB 101 RB-101 RB101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






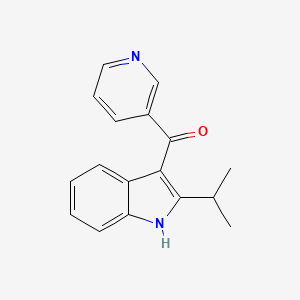
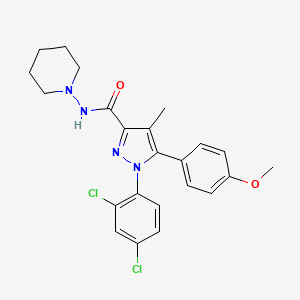
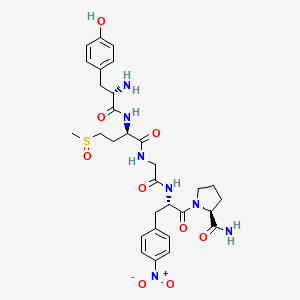
![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)
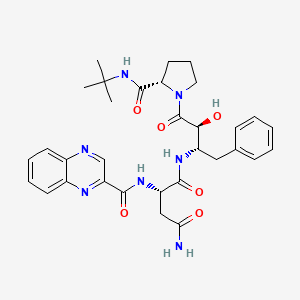
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
